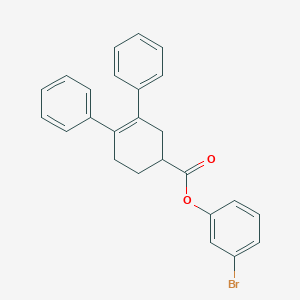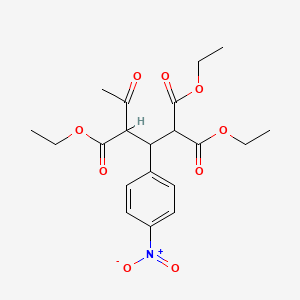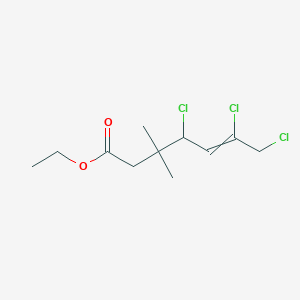
1-Butylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate is an organic compound that features a cyclohexene ring, a butyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate typically involves the esterification of 3-(pyrrolidin-1-yl)propanoic acid with 1-butylcyclohex-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Butylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an alcoholic medium.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Butylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Pyrrolidino-1-cyclohexene: Shares the pyrrolidine and cyclohexene rings but lacks the butyl group and ester functionality.
3-(Pyrrolidin-1-yl)propanoic acid: Contains the pyrrolidine ring and propanoic acid moiety but lacks the cyclohexene and butyl groups.
Uniqueness
1-Butylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate is unique due to its combination of a cyclohexene ring, a butyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
62823-59-0 |
|---|---|
Molecular Formula |
C17H29NO2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(1-butylcyclohex-2-en-1-yl) 3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C17H29NO2/c1-2-3-10-17(11-5-4-6-12-17)20-16(19)9-15-18-13-7-8-14-18/h5,11H,2-4,6-10,12-15H2,1H3 |
InChI Key |
UDLDNKPDQYQLRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCC=C1)OC(=O)CCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,5-Dimethoxy-4-(propan-2-yl)phenyl]methanol](/img/structure/B14520474.png)
![[(2-Cyclohexylideneethoxy)methyl]benzene](/img/structure/B14520489.png)



![3-[(1,3-Dithian-2-yl)methyl]-3-ethyloxan-2-one](/img/structure/B14520507.png)



![4-Ethyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14520531.png)

![7-[4-(4-Aminobutyl)-2,5-dimethoxyphenyl]heptan-1-amine](/img/structure/B14520543.png)
![Chloro[chloro(phenyl)methyl]propanedinitrile](/img/structure/B14520547.png)
